molecular formula C10H14FN3O B8809783 4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine CAS No. 216883-16-8

4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine

Cat. No. B8809783
CAS RN: 216883-16-8
M. Wt: 211.24 g/mol
InChI Key: HEMRQORZSSSFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C10H14FN3O and its molecular weight is 211.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

216883-16-8

Product Name

4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine

Molecular Formula

C10H14FN3O

Molecular Weight

211.24 g/mol

IUPAC Name

4-fluoro-5-morpholin-4-ylbenzene-1,2-diamine

InChI

InChI=1S/C10H14FN3O/c11-7-5-8(12)9(13)6-10(7)14-1-3-15-4-2-14/h5-6H,1-4,12-13H2

InChI Key

HEMRQORZSSSFIX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)N)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

35 g of 4-fluoro-5-morpholin-4-yl-2-nitrophenylamine in solution in 618 mL of methanol are hydrogenated under 1 bar of hydrogen pressure in the presence of 3.4 g of palladium-on-charcoal at 22° C. for 16 hours. The reaction crude is filtered through celite and the filtrate is concentrated under vacuum in a rotary evaporator. 30 g of 4-fluoro-5-morpholin-4-ylbenzene-1,2-diamine in the form of a brown solid are isolated. 1H NMR (400 MHz, (CD3)2SO, δ in ppm): 2.78 (m: 4H); 3.68 (m: 4H); 4.25 (broad s: 2H); 4.35 (broad s: 2H); 6.27 (d, J=8 Hz: 1H); 6.31 (d, J=14 Hz: 2H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
618 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

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